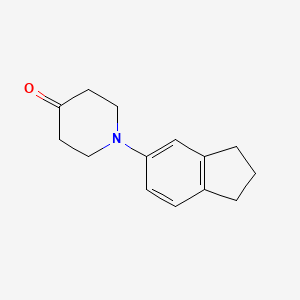

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Descripción general

Descripción

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring attached to a dihydroindene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene with piperidin-4-one under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), yielding the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Additions to the Piperidin-4-one Carbonyl

The ketone group undergoes nucleophilic additions, forming secondary alcohols or amines under controlled conditions:

Key findings:

-

Grignard additions favor equatorial alcohol stereochemistry due to steric hindrance from the indenyl group .

-

Reductive amination requires acidic conditions (pH ~5) for optimal imine formation .

Aza-Michael Addition Reactions

The ketone participates in double aza-Michael reactions to form chiral 2-substituted piperidines:

Example Reaction:

Reactants : Acrylonitrile (2 eq), L-Proline catalyst (20 mol%)

Conditions : DMF, 60°C, 24 h

Product : 2-Cyano-1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Yield : 89% enantiomeric excess (ee): 94%

This atom-economical method produces stereodefined scaffolds for acetylcholinesterase inhibitors, demonstrating utility in medicinal chemistry .

Aldol Condensation

The ketone undergoes base-catalyzed aldol reactions with aromatic aldehydes:

Key observations:

-

Steric effects from the indenyl group direct condensation to the less hindered α-position .

-

Electron-deficient aldehydes (e.g., 4-Cl-C₆H₄CHO) react faster than electron-rich analogues .

Reductive Functionalization of the Ketone

Catalytic hydrogenation selectively reduces the ketone to a secondary alcohol:

Conditions : H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 2 h

Product : 4-Hydroxy-1-(2,3-dihydro-1H-inden-5-yl)piperidine

Yield : 95%

This alcohol serves as a precursor for ether or ester derivatives in prodrug design .

Electrophilic Aromatic Substitution on the Indenyl Group

The indene moiety undergoes electrophilic substitution, primarily at the para position:

Regioselectivity is controlled by the electron-donating effect of the piperidinone group .

Stability and Reactivity Trends

-

pH Sensitivity : The ketone undergoes hydrolysis to 4-hydroxy derivatives under strongly acidic (pH <2) or basic (pH >12) conditions .

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways .

-

Catalytic Effects : Lewis acids (e.g., BF₃·Et₂O) accelerate ketone participation in cycloadditions .

This compound’s versatility in nucleophilic additions, stereoselective alkylations, and aromatic substitutions makes it a strategic intermediate for synthesizing neurologically active agents, particularly acetylcholinesterase inhibitors . Researchers continue to explore its utility in asymmetric catalysis and combinatorial library synthesis.

Aplicaciones Científicas De Investigación

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and stabilizers for various applications.

Mecanismo De Acción

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one oxime: A related compound with similar structural features but different functional groups.

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Another compound with a similar indene and piperidine structure.

Uniqueness

This compound is unique due to its specific combination of the indene and piperidine moieties, which confer distinct chemical and biological properties

Actividad Biológica

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a piperidin-4-one core, which is a common scaffold in many bioactive molecules. The presence of the dihydroindene moiety contributes to its unique biological profile. The structural formula can be represented as follows:

Research indicates that piperidine derivatives exhibit a broad spectrum of biological activities. The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Piperidine derivatives have been shown to affect various enzymes, including kinases and proteases, which are crucial for cellular signaling and metabolism .

- Neurotransmitter Modulation : These compounds can influence neurotransmitter uptake, suggesting potential applications in treating central nervous system disorders .

- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, providing local anesthetic and anticonvulsant effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. Notably:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.13 | EGFR TK Inhibition |

| Compound B | MDA-MB-231 (Breast) | 7.50 | Apoptosis Induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored in models of neurodegeneration. For example, studies suggest that these compounds can mitigate neuronal death associated with conditions like Parkinson's disease through their action on neurotransmitter systems .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in various biological assays:

- Study on Neuroprotection : A study evaluated the effects of a piperidine derivative on neuronal survival in a model of oxidative stress. The results indicated that treatment significantly reduced cell death and increased antioxidant enzyme activity.

- Antimicrobial Activity : Research has shown that certain piperidine derivatives possess antimicrobial properties by inhibiting bacterial growth through disruption of membrane integrity .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXRZOKECZXFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640821 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-76-5 | |

| Record name | 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.